N-叔丁氧羰基-L-酪氨酸乙酯

描述

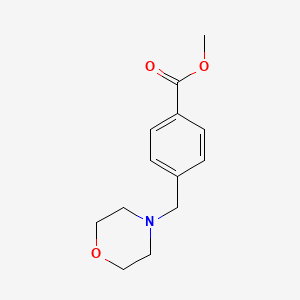

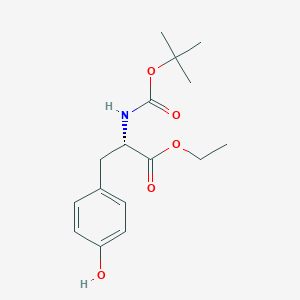

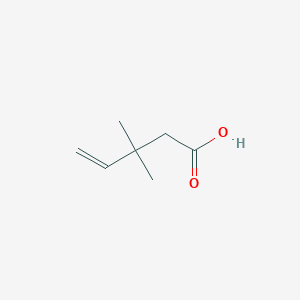

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-叔丁氧羰基-L-酪氨酸乙酯:科学研究应用

医药和有机中间体: N-叔丁氧羰基-L-酪氨酸乙酯在医药和有机化学应用中用作中间体,因为它在化学反应中具有对氨基的保护性能 .

氨基保护剂: 它是一种重要的氨基保护剂,特别是在引入 t-Boc 保护基因方面,这对肽合成中的氨基酸保护至关重要 .

前药候选: 研究表明,N-叔丁氧羰基-L-酪氨酸乙酯由于其缓慢的水解速率,是一种很有前景的亲脂性前药候选物,可用于在目标部位缓慢释放 L-酪氨酸 .

药物制剂: 该化合物的多晶型现象被研究以创建一致的相图,这对于药物制剂和与计算机模拟的多晶型预测进行比较至关重要 .

肽合成: 在肽合成中,N-叔丁氧羰基-L-酪氨酸乙酯用于在合成过程中保护氨基功能,特别是在 Boc/Bn 策略中,其中 Boc 基团充当临时保护基团 .

固相肽合成: 该化合物也用于固相肽合成,提供高偶联产率,并有利于合成疏水性肽和包含酯和硫酯部分的肽 .

水相肽合成: 已经开发出一种使用 Boc 策略的环保型肽合成方法,其中 N-叔丁氧羰基-L-酪氨酸乙酯在降低肽生产的环境影响方面发挥作用 .

半胱氨酸保护基团比较: 该化合物在比较各种半胱氨酸保护基团的研究中被引用,突出了其在 Boc 和 Fmoc 肽合成策略中的应用 .

作用机制

Target of Action

Boc-L-Tyrosine ethyl ester, also known as Ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes involved in the hydrolysis of the ester bond, which releases L-Tyrosine in the body .

Mode of Action

The mode of action of Boc-L-Tyrosine ethyl ester involves its conversion into L-Tyrosine in the body. This conversion is facilitated by enzymes that hydrolyze the ester bond in the compound . The released L-Tyrosine then participates in various biochemical reactions.

Biochemical Pathways

Boc-L-Tyrosine ethyl ester affects the tyrosine metabolism pathway. Once hydrolyzed, the released L-Tyrosine can be used as a substrate to synthesize numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biochemical pathways and have significant downstream effects.

Pharmacokinetics

The pharmacokinetics of Boc-L-Tyrosine ethyl ester is characterized by its hydrolysis rate. Studies indicate that short linear chains like Boc-L-Tyrosine ethyl ester hydrolyze relatively slowly . This slow release of L-Tyrosine at a targeted site makes it a useful lipophilic prodrug candidate for improving the bioavailability of L-Tyrosine .

Result of Action

The molecular and cellular effects of Boc-L-Tyrosine ethyl ester’s action are primarily due to the activities of L-Tyrosine. As a precursor to several important substances, including neurotransmitters and hormones, L-Tyrosine plays a vital role in various physiological processes .

Action Environment

The action, efficacy, and stability of Boc-L-Tyrosine ethyl ester can be influenced by various environmental factors. For instance, its stability is demonstrated by the fact that it remains intact even after being stored at room temperature for an extended period . .

生化分析

Biochemical Properties

Boc-L-Tyrosine ethyl ester plays a role in biochemical reactions as a prodrug for L-tyrosine . It interacts with enzymes such as tyrosinase, which can convert N-acetyl-L-tyrosine ethyl ester to a derivative of L-dopamine . The nature of these interactions involves the hydrolysis of the ester bond, releasing L-tyrosine for further biochemical reactions .

Cellular Effects

The effects of Boc-L-Tyrosine ethyl ester on cells are primarily related to its role as a prodrug for L-tyrosine . As L-tyrosine is a precursor for several important biomolecules, including proteins, hormones, melanin, and neurotransmitters, the release of L-tyrosine from Boc-L-Tyrosine ethyl ester can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Boc-L-Tyrosine ethyl ester involves its conversion to L-tyrosine . This occurs through the action of enzymes such as tyrosinase, which hydrolyze the ester bond . The released L-tyrosine can then participate in various biochemical reactions, influencing gene expression, enzyme activity, and biomolecular interactions .

Temporal Effects in Laboratory Settings

Studies on the conversion rate of L-tyrosine esters indicate that short linear chains hydrolyze relatively slowly . This suggests that Boc-L-Tyrosine ethyl ester could be a useful lipophilic prodrug candidate for the slow release of L-tyrosine at a targeted site .

Metabolic Pathways

Boc-L-Tyrosine ethyl ester is involved in the metabolic pathway of L-tyrosine . Upon hydrolysis, it releases L-tyrosine, which can then be metabolized through various pathways, depending on the specific cellular context .

属性

IUPAC Name |

ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYTXJUGUROLJK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454440 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72594-77-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-L-Tyrosine ethyl ester serves as a crucial starting material for synthesizing various chiral auxiliaries, including oxazolidine-2-selones, oxazolidine-2-thiones, and 2-phenylimino-2-oxazolidines. [, , ] These chiral auxiliaries are valuable tools in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

ANone: The synthesis typically involves several key steps:

- Protecting Group Manipulation: The phenolic hydroxyl group of Boc-L-Tyrosine ethyl ester is often protected, commonly with a benzyl group. []

- Ester Reduction and Deprotection: The ester functionality is reduced to the corresponding alcohol, followed by the removal of the amino protecting group (Boc). [, , ]

- Oxazoline/Oxazolidine Ring Formation: The resulting amino alcohol is then cyclized to form the core oxazoline or oxazolidine ring. This can be achieved through reactions with reagents like N,N-dimethyformamide diethyl acetal. []

- Introduction of Selenium/Sulfur/Imine: Further modifications introduce the desired functionality at the 2-position of the oxazolidine ring. This can involve reactions with selenium, sulfur, or aniline derivatives. [, , ]

A: Researchers have explored immobilizing these chiral auxiliaries on non-cross-linked polystyrene supports. [, ] This approach offers several benefits, including:

ANone: Certainly! Here are some examples:

- (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-selone and (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-thione: These chiral auxiliaries, synthesized from Boc-L-Tyrosine ethyl ester, can be used to control stereochemistry in various asymmetric reactions. []

- Non-cross-linked polystyrene-supported oxazolidine-2-selone: This immobilized chiral auxiliary offers the advantages of facile separation and potential recyclability. []

- Non-cross-linked polystyrene supported 2-phenylimino-2-oxazolidine: This polystyrene-supported chiral auxiliary, synthesized via a practical method from Boc-L-Tyrosine ethyl ester, provides an efficient tool for asymmetric synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)